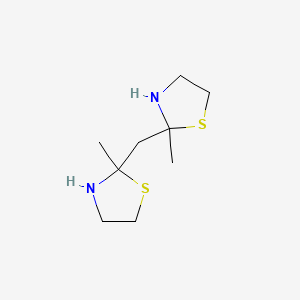![molecular formula C20H19ClN4O4 B12679876 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol CAS No. 74839-55-7](/img/structure/B12679876.png)
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol is a synthetic organic compound known for its vibrant color and complex structure. It is primarily used as a dye and has applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
The synthesis of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves several steps. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 5-[(3-methoxypropyl)amino]-1-naphthol. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves its ability to interact with various molecular targets. The azo bond and the aromatic rings allow it to bind to proteins and nucleic acids, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
Propiedades
Número CAS |
74839-55-7 |
|---|---|
Fórmula molecular |
C20H19ClN4O4 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
8-[(2-chloro-4-nitrophenyl)diazenyl]-5-(3-methoxypropylamino)naphthalen-1-ol |
InChI |
InChI=1S/C20H19ClN4O4/c1-29-11-3-10-22-16-8-9-18(20-14(16)4-2-5-19(20)26)24-23-17-7-6-13(25(27)28)12-15(17)21/h2,4-9,12,22,26H,3,10-11H2,1H3 |
Clave InChI |
VUZLFEYRTSXBGC-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C2C=CC=C(C2=C(C=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


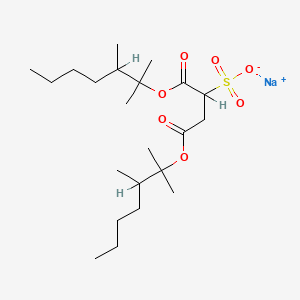

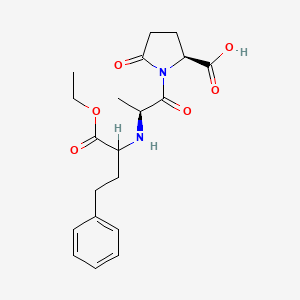
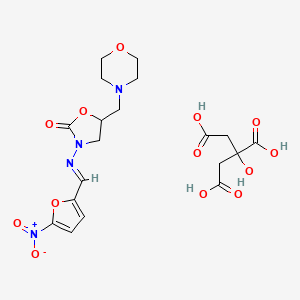



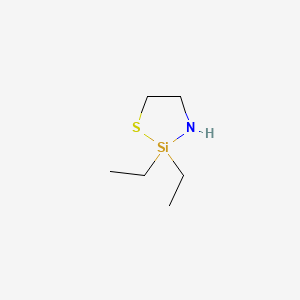

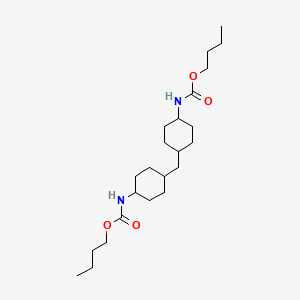
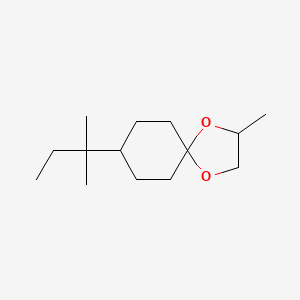
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)

